5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Properties, Synthesis, and Applications
For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines makes it a privileged scaffold for designing kinase inhibitors and other therapeutic agents.[1][2] Within this important class of molecules, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine stands out as a versatile and highly valuable intermediate. The two chlorine atoms at the 5- and 7-positions serve as reactive handles, allowing for the systematic and differential introduction of various functional groups through nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the development of novel therapeutics.
Core Chemical and Physical Properties
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design.[3][]
| Property | Value |
| CAS Number | 939979-32-5[3] |
| Molecular Formula | C₆H₄Cl₂N₄[3][] |
| Molecular Weight | 203.03 g/mol [3][] |
| Appearance | Solid[3] |
| InChI Key | ILSHTSRLVMUZKS-UHFFFAOYSA-N[3][] |
| SMILES | CN1C2=C(C=N1)N=C(N=C2Cl)Cl[] |
Synthesis and Regiochemistry
The synthesis of pyrazolo[4,3-d]pyrimidines generally involves the construction of the fused bicyclic system from a substituted pyrazole precursor. The introduction of the dichloro functionality is typically achieved in a late-stage step using a potent chlorinating agent.
A common synthetic pathway begins with a suitable pyrazole-5-carboxamide. This precursor undergoes cyclization to form the dihydroxypyrazolopyrimidine core, which is then chlorinated.[5][6] The N-methylation of the pyrazole ring is a critical step that can lead to two different regioisomers (N1-methyl and N2-methyl). The precise outcome depends on the reaction conditions and the substrate's electronic properties. The unambiguous identification of the desired N1-methyl isomer is crucial and is typically confirmed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can establish through-space proton-proton correlations.[7]
Generalized Synthetic Protocol:
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Cyclization: A substituted 1-methyl-pyrazole-5-carboxamide is reacted with a cyclizing agent like urea at high temperatures (e.g., 200 °C) to form the pyrazolo[4,3-d]pyrimidine-5,7-dione intermediate.[8]
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Chlorination: The resulting dione is heated under reflux with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides.[5][6][8]
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Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.
Spectral Characterization
The structural confirmation of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine relies on standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two key singlets in the aromatic region corresponding to the C3-H of the pyrazole ring and in the aliphatic region for the N1-methyl protons. The chemical shift of the N1-methyl group is a key diagnostic signal for confirming regiochemistry.[7]
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¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The signals for the chlorine-bearing carbons (C5 and C7) will appear significantly downfield.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.[9]
Table 2: Predicted Mass Spectrometry Data[9]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 202.98859 | 135.5 |
| [M+Na]⁺ | 224.97053 | 150.1 |
| [M-H]⁻ | 200.97403 | 134.8 |
| [M+NH₄]⁺ | 220.01513 | 153.9 |
Reactivity and Synthetic Diversification
The true synthetic utility of this compound lies in the reactivity of its two chlorine atoms. Both the C5 and C7 positions are activated towards nucleophilic aromatic substitution (SNA_r), providing a powerful platform for introducing molecular diversity. This reactivity is the cornerstone of its use as a scaffold in drug discovery programs.[6][10]
The two chlorine atoms can be displaced sequentially. Often, the C7-chloro is more reactive than the C5-chloro, allowing for selective substitution by careful control of reaction conditions (e.g., temperature, stoichiometry of the nucleophile). This differential reactivity enables the synthesis of a vast library of 5,7-disubstituted pyrazolopyrimidines.
Typical Protocol for Nucleophilic Substitution:
-
Reaction Setup: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or acetone.[5][6]
-
Nucleophile Addition: The desired nucleophile (e.g., a primary or secondary amine) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HCl byproduct.[6]
-
Reaction Monitoring: The mixture is heated (often to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Isolation: The product is isolated via standard work-up procedures, including extraction and purification by column chromatography or recrystallization.
Applications in Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively mimic adenine and compete for the ATP-binding site of many protein kinases.[2] This has led to its extensive use in the development of kinase inhibitors. The 5,7-dichloro intermediate is a critical starting point for synthesizing libraries of compounds to probe structure-activity relationships (SAR).
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antitumor activity.[11] Specific applications include the development of microtubule targeting agents that inhibit tubulin polymerization and inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).[1][7][12] Structure-activity relationship studies have shown that the presence of chlorine atoms can be crucial for the antitumor activity of certain analogues.[11]
-
Kinase Inhibitors: The scaffold has been successfully employed to create potent and selective inhibitors of various kinases, such as Phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory diseases like asthma.[6]
-
Anti-inflammatory Agents: Derivatives have been investigated as potential treatments for acute lung injury by inhibiting the production of inflammatory cytokines like NO, IL-6, and TNF-α.[13]
Safety and Handling
As with all chlorinated heterocyclic compounds, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Consult the material safety data sheet (MSDS) for detailed handling and disposal information.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 5,7-dichloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine (C6H4Cl2N4) [pubchemlite.lcsb.uni.lu]
- 10. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
